molecular formula C5H9NO2S B12545450 N-Ethyl-2-oxo-3-sulfanylpropanamide CAS No. 869850-56-6

N-Ethyl-2-oxo-3-sulfanylpropanamide

Cat. No.: B12545450
CAS No.: 869850-56-6
M. Wt: 147.20 g/mol
InChI Key: VPTOCKCOTRLQSC-UHFFFAOYSA-N
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Description

N-Ethyl-2-oxo-3-sulfanylpropanamide is an organic compound with the molecular formula C5H9NO2S It is characterized by the presence of an ethyl group, a carbonyl group, and a thiol group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-oxo-3-sulfanylpropanamide typically involves the reaction of ethylamine with 2-oxo-3-sulfanylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-oxo-3-sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various alkylating agents and catalysts can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

N-Ethyl-2-oxo-3-sulfanylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Ethyl-2-oxo-3-sulfanylpropanamide exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-oxo-3-sulfanylpropanamide is unique due to the presence of both a thiol and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

869850-56-6

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

N-ethyl-2-oxo-3-sulfanylpropanamide

InChI

InChI=1S/C5H9NO2S/c1-2-6-5(8)4(7)3-9/h9H,2-3H2,1H3,(H,6,8)

InChI Key

VPTOCKCOTRLQSC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=O)CS

Origin of Product

United States

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